ethyl 3-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
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Overview
Description
Ethyl 3-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex chemical compound often studied for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is particularly interesting due to its intricate structure, which consists of a pyrrolopyrimidine core, a benzoate ester, and a sulfanyl-acetamido linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps. The process begins with the synthesis of the pyrrolopyrimidine core, followed by the introduction of the phenyl group and the formation of the benzoate ester. Finally, the sulfanyl-acetamido linkage is introduced. Common reagents used in these steps include various amines, acids, and sulfur-containing compounds under conditions such as reflux or controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but scaled up using batch or continuous flow processes. Automation and optimization of reaction conditions ensure high yields and purity. Purification methods such as crystallization, distillation, or chromatography are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: Introduction of an oxidizing agent can transform the sulfanyl group into a sulfonyl group.
Reduction: Reducing agents may reduce any present nitro groups to amino groups.
Substitution: Electrophilic or nucleophilic substitution can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, dichloromethane, water.
Major Products
Depending on the specific reagents and conditions used, major products include sulfonyl derivatives, amino derivatives, and various substituted aromatic compounds.
Scientific Research Applications
Ethyl 3-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules, and in studying reaction mechanisms and pathways.
Biology: Investigated for its potential as an enzyme inhibitor or as a building block for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: Utilized in the development of novel materials, coatings, and in various organic syntheses.
Mechanism of Action
The mechanism of action for ethyl 3-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate often involves its interaction with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to bind effectively, altering the activity of these targets and thereby exerting its biological effects. The pathways involved often include inhibition or activation of key signaling cascades within cells.
Comparison with Similar Compounds
Ethyl 3-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is unique due to its specific combination of functional groups and structural features. Similar compounds might include:
Pyrrolopyrimidine Derivatives: Compounds that share the pyrrolopyrimidine core but with different substituents.
Benzoate Esters: Compounds with a benzoate ester but without the pyrrolopyrimidine core.
Sulfonyl Derivatives: Compounds where the sulfanyl group is replaced with a sulfonyl group.
Properties
IUPAC Name |
ethyl 3-[[2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S/c1-3-32-23(31)16-10-7-11-17(12-16)26-19(29)14-33-24-27-20-18(15-8-5-4-6-9-15)13-25-21(20)22(30)28(24)2/h4-13,25H,3,14H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZDYAQAFGGNJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)NC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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